LEI-101 hydrochloride (3‐cyclopropyl‐1‐(4‐(6‐((1,1‐dioxidothiomorpholino)methyl)‐5‐fluoropyridin‐2‐yl)benzyl)imidazolidine‐2,4‐dione hydrochloride) is a novel, orally available, and peripherally restricted selective cannabinoid CB2 receptor agonist. [, ] It has emerged as a promising compound for scientific research, particularly in the context of inflammatory diseases and conditions associated with oxidative stress.
3-cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione;hydrochloride, commonly referred to as LEI 101 hydrochloride, is a synthetic compound that acts as a selective partial agonist of the cannabinoid receptor type 2 (CB2). This compound exhibits over 100-fold selectivity for CB2 compared to cannabinoid receptor type 1 (CB1) and shows minimal interaction with other enzymes such as fatty acid amide hydrolase and monoacylglycerol lipase. Its unique structure and pharmacological properties make it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of LEI 101 hydrochloride involves several key steps:
The molecular structure of LEI 101 hydrochloride can be represented by its IUPAC name, which details its complex arrangement of atoms. The InChI string for this compound is:
The structure features multiple functional groups including an imidazolidine core, a cyclopropyl moiety, and various aromatic rings which contribute to its biological activity.
LEI 101 hydrochloride can undergo several types of chemical reactions:
LEI 101 hydrochloride functions primarily as a partial agonist at the CB2 receptor. Upon binding to this receptor, it activates intracellular signaling pathways typically associated with cannabinoid receptors but does so in a manner that is less potent than full agonists. This selective activation is significant for therapeutic applications where modulation of the endocannabinoid system is desired without the psychoactive effects associated with CB1 activation.
The physical and chemical properties of LEI 101 hydrochloride include:
These properties contribute to its behavior in biological systems and its potential efficacy as a therapeutic agent.
LEI 101 hydrochloride has potential applications in scientific research, particularly in studies related to pain management, inflammation, and other conditions where modulation of the cannabinoid system may be beneficial. Its selectivity for CB2 over CB1 makes it a promising candidate for developing treatments that minimize side effects associated with traditional cannabinoid therapies.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2